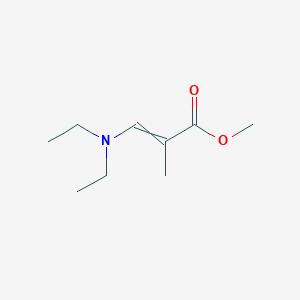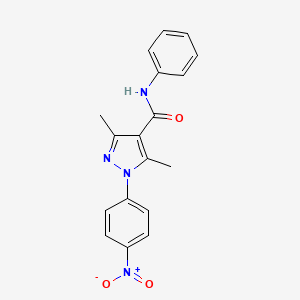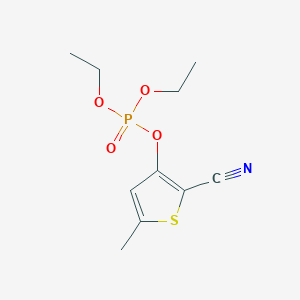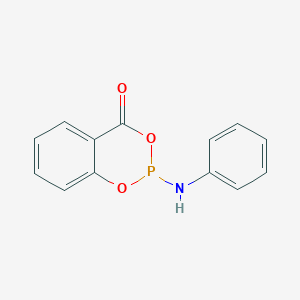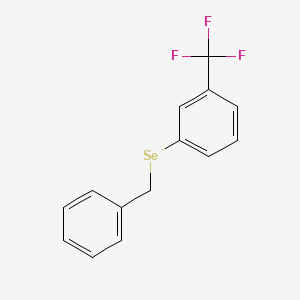
1-(Benzylselanyl)-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylselanyl)-3-(trifluoromethyl)benzene is an organoselenium compound characterized by the presence of a benzylselanyl group and a trifluoromethyl group attached to a benzene ring The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylselanyl)-3-(trifluoromethyl)benzene typically involves the introduction of the benzylselanyl group and the trifluoromethyl group onto a benzene ring. One common method is the nucleophilic substitution reaction where a benzylselanyl halide reacts with a trifluoromethylated benzene derivative under basic conditions. The reaction can be catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylselanyl)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Substituted benzene derivatives with the nucleophile replacing the trifluoromethyl group.
Scientific Research Applications
1-(Benzylselanyl)-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound’s selenium content makes it a candidate for studying the biological roles of selenium in enzymes and other biomolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzylselanyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its selenium and trifluoromethyl groups. The selenium atom can form bonds with various biomolecules, influencing their structure and function. The trifluoromethyl group can modulate the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 1-(Phenylselanyl)-3-(trifluoromethyl)benzene
- 1-(Benzylselanyl)-4-(trifluoromethyl)benzene
- 1-(Benzylselanyl)-3-(difluoromethyl)benzene
Comparison: 1-(Benzylselanyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the benzylselanyl and trifluoromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions compared to similar compounds with different substituent positions or different substituents altogether. The trifluoromethyl group, in particular, imparts distinct electronic properties that can affect the compound’s behavior in various chemical reactions and applications.
Properties
CAS No. |
61634-72-8 |
|---|---|
Molecular Formula |
C14H11F3Se |
Molecular Weight |
315.20 g/mol |
IUPAC Name |
1-benzylselanyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H11F3Se/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
RDKFLTCVCXKWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Se]C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14583318.png)



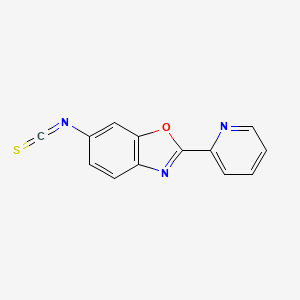
![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)
